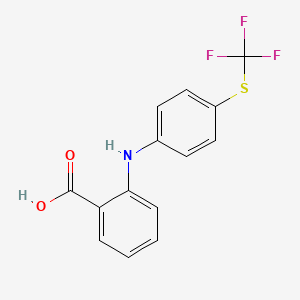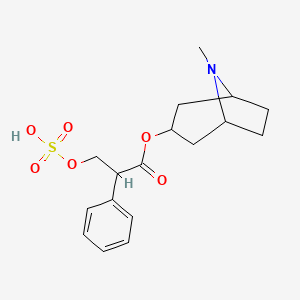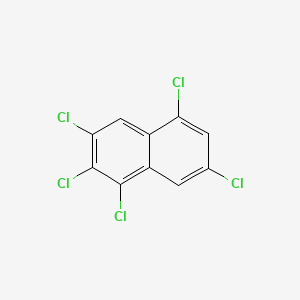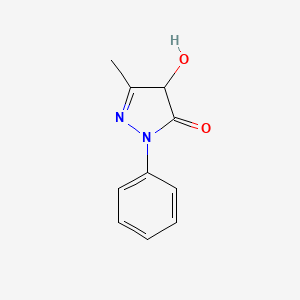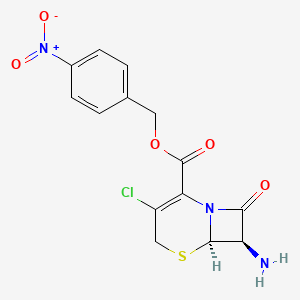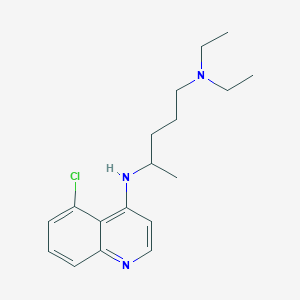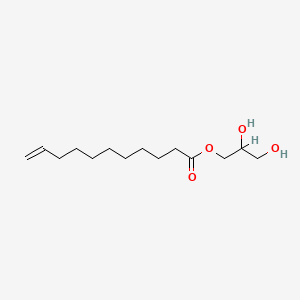
Glyceryl 1-undecylenate
Übersicht
Beschreibung
Glyceryl 1-undecylenate, also known as Undecylenic Acid, Monoester with 1,2,3-Propanetriol, is a common ingredient in skincare and haircare products . It belongs to a class of substances known as esters, which are organic compounds produced by replacing the hydrogen of an acid with an alkyl or other organic group . It is primarily used as a skin conditioning agent, emollient, and surfactant-emulsifying ingredient in cosmetics .
Synthesis Analysis
The direct esterification reaction between glycerol and undecylenic acid can generate three different esters: glycerol mono-, di- and triundecenoate . Glycerol has three OH groups, which accept acyl groups during esterification reactions with undecylenic acid .
Molecular Structure Analysis
Glyceryl 1-undecylenate has a molecular formula of C14H26O4 . Its average mass is 258.354 Da and its monoisotopic mass is 258.183105 Da .
Chemical Reactions Analysis
Glycerol and its derivatives, including Glyceryl 1-undecylenate, are used as solvents in a variety of applications . They can serve as a reaction medium, solvent-reagent, or a dispersive medium .
Wissenschaftliche Forschungsanwendungen
Preservative Booster
Glyceryl Undecylenate acts as a natural preservative booster in skincare formulations. At a concentration of 0.1%, it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, yeast, and fungi. When combined with Methylpropanediol, it can replace traditional preservatives in organic cosmetic products .
Emollient
As an emollient, Glyceryl Undecylenate enhances the texture of skincare products, making them smoother and more pleasant to apply. It imparts a soft, silky feel to creams, lotions, and moisturizers, improving their overall sensory experience for users .
Emulsifier
Glyceryl Undecylenate serves as a co-emulsifier, helping stabilize water-in-oil (W/O) or oil-in-water (O/W) emulsions. It contributes to the uniform dispersion of oil and water phases in cosmetic formulations, ensuring product stability and consistency .
Skin Conditioning Agent
Due to its origin and significant antimicrobial properties, Glyceryl Undecylenate is recommended for use in various aqueous systems. It finds application in natural skincare products, including moisturizers, creams, and lotions, where it contributes to skin conditioning and protection .
Deodorants and Foot Creams
Glyceryl Undecylenate’s antimicrobial action makes it suitable for deodorant formulations. It helps control odor-causing bacteria, providing freshness and comfort. Additionally, it is used in foot creams to maintain foot hygiene and prevent microbial growth .
Hair Care Products
In hair care, Glyceryl Undecylenate contributes to scalp health by inhibiting microbial proliferation. It can be found in shampoos, conditioners, and scalp treatments, promoting a clean and balanced scalp environment .
These applications highlight the versatility and effectiveness of Glyceryl Undecylenate in various cosmetic and personal care products. Its natural origin and preservative properties make it a valuable ingredient for modern formulations. If you need further information or additional applications, feel free to ask! 😊 .
Wirkmechanismus
Target of Action
Glyceryl 1-Undecylenate, also known as 1-Monoundecenoin, is primarily targeted towards bacteria, yeast, and fungi . It is effective against both Gram-positive and Gram-negative bacteria . The compound’s primary role is to inhibit the reproduction and growth of these microorganisms .
Mode of Action
Glyceryl 1-Undecylenate interacts with its targets by inhibiting their reproduction and growth . This is achieved through its antimicrobial properties, which have been proven scientifically in multiple studies . At a concentration of 0.1%, it is effective against a broad spectrum of bacteria .
Biochemical Pathways
Its effectiveness against candida albicans, an opportunistic pathogenic yeast, suggests that it may interfere with the yeast’s ability to switch between its round yeast form and its filamentous form with elongated hyphae . This hyphae formation is associated with active infections and virulence .
Result of Action
The primary result of Glyceryl 1-Undecylenate’s action is the inhibition of microbial growth and reproduction . In addition to its antimicrobial effects, it also acts as a skin conditioning agent, emollient, and surfactant-emulsifying ingredient in cosmetics . It equips products with a smoother texture, making them easier to apply while providing a more pleasant tactile experience for the user . It also assists in reducing surface roughness, flaking, and the appearance of fine lines .
Action Environment
Glyceryl 1-Undecylenate is primarily suggested for use in all aqueous systems, including water-in-oil or oil-in-water emulsions . It is used in a variety of applications such as skincare moisturizers, creams, lotions, deodorants, foot creams, depilatory, shaving foam, and hair care applications . Its effectiveness can be influenced by the concentration used, the specific formulation of the product, and the presence of other ingredients .
Zukünftige Richtungen
Glyceryl 1-undecylenate is a frequent constituent within various cosmetic products, and the skin benefits it may confer are recognized . Its usage is quite universal, making it appropriate for all skin types – dry, oily, combination, or even sensitive . It is suitable for both vegetarians and vegans as it’s a synthetic ingredient derived from bio-based sources rather than being sourced from animals or animal by-products . The future of Glyceryl 1-undecylenate in cosmetic products looks promising given its wide range of benefits and applications .
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl undec-10-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h2,13,15-16H,1,3-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVUMEONPPTZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432858 | |
| Record name | 10-Undecenoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl 1-undecylenate | |
CAS RN |
62285-15-8 | |
| Record name | Glyceryl 1-undecylenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062285158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Undecenoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1-UNDECYLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68LJT9544 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid](/img/structure/B3061105.png)
